molecular formula C25H25ClN2O2 B15044250 N'-[(4-chlorophenyl)carbonyl]-4'-pentylbiphenyl-4-carbohydrazide

N'-[(4-chlorophenyl)carbonyl]-4'-pentylbiphenyl-4-carbohydrazide

Cat. No.: B15044250
M. Wt: 420.9 g/mol
InChI Key: KTKUQYAYTASMSR-UHFFFAOYSA-N
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Description

N’-[(4-chlorophenyl)carbonyl]-4’-pentylbiphenyl-4-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a 4-chlorophenyl group, a biphenyl moiety, and a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-chlorophenyl)carbonyl]-4’-pentylbiphenyl-4-carbohydrazide typically involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the intermediate with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of N’-[(4-chlorophenyl)carbonyl]-4’-pentylbiphenyl-4-carbohydrazide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-chlorophenyl)carbonyl]-4’-pentylbiphenyl-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(4-chlorophenyl)carbonyl]-4’-pentylbiphenyl-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or inflammatory diseases.

    Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals or organic semiconductors.

    Biological Studies: It can be employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)carbonyl]-4’-pentylbiphenyl-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)carbamoyl glycine
  • Carbonyl cyanide m-chlorophenyl hydrazone
  • N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine

Uniqueness

N’-[(4-chlorophenyl)carbonyl]-4’-pentylbiphenyl-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl moiety provides rigidity and planarity, while the carbohydrazide group offers potential for hydrogen bonding and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H25ClN2O2

Molecular Weight

420.9 g/mol

IUPAC Name

N'-(4-chlorobenzoyl)-4-(4-pentylphenyl)benzohydrazide

InChI

InChI=1S/C25H25ClN2O2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(29)27-28-25(30)22-14-16-23(26)17-15-22/h6-17H,2-5H2,1H3,(H,27,29)(H,28,30)

InChI Key

KTKUQYAYTASMSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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